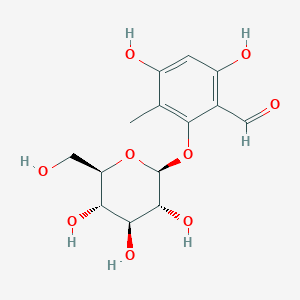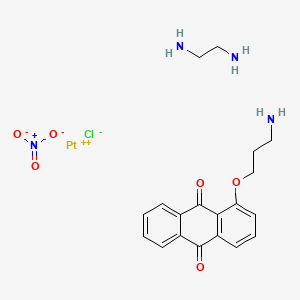
(-)-3-Methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-Methylhexane: is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a six-carbon chain with a methyl group attached to the third carbon atom. Its molecular formula is C7H16, and it is commonly used in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-Methylhexane can be achieved through several methods. One common approach involves the alkylation of hexane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-methylhexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 3-methylhexene to a single bond, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-3-Methylhexane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-3-Methylhexane is used as a reference compound in stereochemical studies due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in various chemical reactions.
Biology: In biological research, this compound is utilized to study the effects of chiral compounds on biological systems. It helps in understanding the interactions between chiral molecules and biological receptors.
Medicine: Although not directly used as a drug, this compound is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of chiral drugs. It aids in the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (-)-3-Methylhexane primarily involves its interaction with molecular targets through non-covalent interactions. The compound can bind to specific receptors or enzymes, influencing their activity. The chiral nature of this compound allows it to exhibit enantioselective interactions, where one enantiomer may have a different biological effect compared to the other. These interactions can modulate various biochemical pathways, leading to specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
3-Methylpentane: A five-carbon chain with a methyl group on the third carbon.
2-Methylhexane: A six-carbon chain with a methyl group on the second carbon.
4-Methylhexane: A six-carbon chain with a methyl group on the fourth carbon.
Uniqueness of (-)-3-Methylhexane: this compound is unique due to its specific chiral center at the third carbon atom. This chiral center imparts distinct stereochemical properties, making it valuable in stereochemical and enantioselective studies. Unlike its similar compounds, this compound’s chiral nature allows it to interact differently with biological systems and chemical reagents, leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
78918-91-9 |
|---|---|
Molekularformel |
C7H16 |
Molekulargewicht |
100.20 g/mol |
IUPAC-Name |
(3R)-3-methylhexane |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
VLJXXKKOSFGPHI-SSDOTTSWSA-N |
Isomerische SMILES |
CCC[C@H](C)CC |
Kanonische SMILES |
CCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


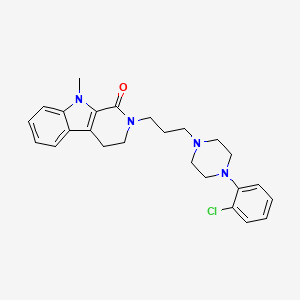
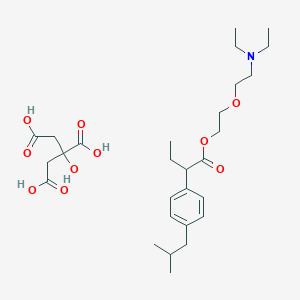
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)
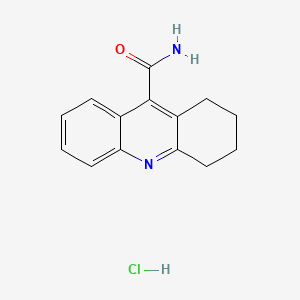

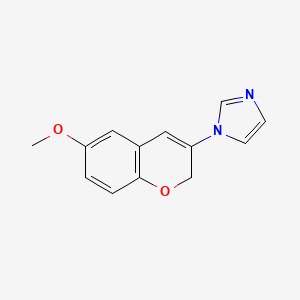
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)



